Methyl 4-(4-vinylphenoxy)benzoate
Description
Methyl 4-(4-vinylphenoxy)benzoate is a benzoic acid methyl ester derivative featuring a 4-vinylphenoxy substituent at the para position of the benzene ring. Its physicochemical properties, such as lipophilicity and reactivity, are influenced by the electron-rich phenoxy group and the unsaturated vinyl moiety .
Properties
IUPAC Name |
methyl 4-(4-ethenylphenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-3-12-4-8-14(9-5-12)19-15-10-6-13(7-11-15)16(17)18-2/h3-11H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCDTOBXHNXPFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-vinylphenoxy)benzoate typically involves the esterification of 4-(4-vinylphenoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-(4-vinylphenoxy)benzoic acid+methanolacid catalystMethyl 4-(4-vinylphenoxy)benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-vinylphenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions on the phenoxy group.
Major Products
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 4-(4-vinylphenoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and resins due to its vinyl group, which can undergo polymerization reactions.
Mechanism of Action
The mechanism of action of Methyl 4-(4-vinylphenoxy)benzoate depends on the specific reaction it is involved in. For example, in polymerization reactions, the vinyl group undergoes radical polymerization to form long polymer chains. In enzymatic reactions, the ester group can be hydrolyzed by esterases to form the corresponding acid and alcohol.
Comparison with Similar Compounds
Structural Features and Functional Groups
Key Observations :
- The vinyl group in this compound offers unique reactivity (e.g., polymerization, Diels-Alder reactions) compared to stable substituents like methoxy or benzyloxy .
- Electron-withdrawing groups (e.g., nitro in IV-13) reduce electron density, affecting solubility and interaction with biological targets .
Physicochemical Properties
highlights methodologies for determining lipophilicity (logP) and pKa values of benzoate esters using RP-HPLC and capillary electrophoresis. For example:
- Methyl 4-(benzyloxy)benzoate (3) is highly lipophilic due to the benzyl group, whereas Methyl 4-((4-aminophenoxy)methyl)benzoate (21) exhibits lower logP due to the polar amino group .
- The vinyl group in this compound likely increases lipophilicity compared to methoxy or amino analogs but less than benzyloxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
